molecular formula C5H6Cl2N4 B1594046 4,6-dichloro-N,N-dimethyl-1,3,5-triazin-2-amine CAS No. 2401-64-1

4,6-dichloro-N,N-dimethyl-1,3,5-triazin-2-amine

Cat. No. B1594046
CAS RN: 2401-64-1
M. Wt: 193.03 g/mol
InChI Key: ITRGRVVBODKGCW-UHFFFAOYSA-N
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Description

4,6-dichloro-N,N-dimethyl-1,3,5-triazin-2-amine is a derivative of s-triazine . It is a nitrogen-rich compound that has been studied for its energetic properties . It is also known to be a stable, yet highly reactive, peptide coupling agent .


Synthesis Analysis

The synthesis of 4,6-dichloro-N,N-dimethyl-1,3,5-triazin-2-amine involves a nucleophilic substitution reaction . Specific synthetic protocols have been developed for the preparation of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines .


Molecular Structure Analysis

The molecular structure of 4,6-dichloro-N,N-dimethyl-1,3,5-triazin-2-amine is directed by the enthalpies of chemical systems . It contains strained or caged structures and nitrogen-rich compounds with N-N and C-N bonds in their molecular backbone .


Chemical Reactions Analysis

The chemical reactions of 4,6-dichloro-N,N-dimethyl-1,3,5-triazin-2-amine involve the combustion of the hydrocarbon skeleton, relief from molecular strain, and breakage of C-N and N-N bonds . It is also involved in catalytic amide-forming reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,6-dichloro-N,N-dimethyl-1,3,5-triazin-2-amine include good thermal stability . Thermogravimetric analysis and differential scanning calorimetry experiments have been performed to study these properties .

Scientific Research Applications

Field

This application falls under the field of Chemistry , specifically the study of High-Energy Materials .

Application

4,6-dichloro-N,N-dimethyl-1,3,5-triazin-2-amine is used in the synthesis of high-energy compounds, such as 4,6-diazido-N-(4,6-diazido-1,3,5-triazin-2-yl)-1,3,5-triazin-2-amine . These compounds are of interest as environmentally friendly primary explosives and components of high-energy materials .

Method

The high-energy compound was obtained in high yield by azidation of 4,6-dichloro-N,N-dimethyl-1,3,5-triazin-2-amine with sodium azide in acetone .

Results

The obtained compound had an exceptionally high melting point among azidotriazines (220–222°С), high enthalpy of formation (1641 kJ/mol) and may be of interest as a starting compound for the preparation of new high-energy materials .

Synthesis of Disubstituted Pyrimidines

Field

This application is in the field of Organic Chemistry , specifically in the synthesis of Disubstituted Pyrimidines .

Application

4,6-dichloro-N,N-dimethyl-1,3,5-triazin-2-amine is used as a starting reagent for the synthesis of disubstituted pyrimidines .

Method

The specific method of application or experimental procedures are not detailed in the source .

Results

The results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the source .

Antimicrobial Activity

Field

This application is in the field of Pharmaceutical Sciences , specifically in the study of Antimicrobial Activity .

Application

Compounds synthesized from 4,6-dichloro-N,N-dimethyl-1,3,5-triazin-2-amine have been evaluated for their antimicrobial activity .

Method

The specific method of application or experimental procedures are not detailed in the source .

Results

The results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the source .

Synthesis of High-Energy Molecules

Field

This application is in the field of Chemistry , specifically in the synthesis of High-Energy Molecules .

Application

4,6-dichloro-N,N-dimethyl-1,3,5-triazin-2-amine is used in the synthesis of high-energy compounds, such as 4,6-diazido-N-(4,6-diazido-1,3,5-triazin-2-yl)-1,3,5-triazin-2-amine . These compounds are of interest as environmentally friendly primary explosives and components of high-energy materials .

Method

The high-energy compound was obtained in high yield by azidation of 4,6-dichloro-N,N-dimethyl-1,3,5-triazin-2-amine with sodium azide in acetone .

Results

The obtained compound had an exceptionally high melting point among azidotriazines (220–222°С), high enthalpy of formation (1641 kJ/mol) and may be of interest as a starting compound for the preparation of new high-energy materials .

Mechanochemical Synthesis of Amides

Field

This application is in the field of Organic Chemistry , specifically in the Mechanochemical Synthesis of Amides .

Application

4,6-dichloro-N,N-dimethyl-1,3,5-triazin-2-amine is used as a starting reagent for the synthesis of amides from carboxylic acids .

Method

The specific method of application or experimental procedures are not detailed in the source .

Results

The results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the source .

Synthesis of High-Energy Salts

Field

This application is in the field of Chemistry , specifically in the synthesis of High-Energy Salts .

Application

4,6-diazido-N,N-dimethyl-1,3,5-triazin-2-amine, a compound synthesized from 4,6-dichloro-N,N-dimethyl-1,3,5-triazin-2-amine, contains a reactive NH group that enables straightforward formation of high-energy salts with nitrogen-rich bases and ions of various metals .

Method

The specific method of application or experimental procedures are not detailed in the source .

Results

The results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the source .

Future Directions

The future directions in the research of 4,6-dichloro-N,N-dimethyl-1,3,5-triazin-2-amine involve the synthesis of stable and better-performing compounds . There is a significant focus on synthesizing molecules containing strained or caged structures and nitrogen-rich compounds .

properties

IUPAC Name

4,6-dichloro-N,N-dimethyl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Cl2N4/c1-11(2)5-9-3(6)8-4(7)10-5/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITRGRVVBODKGCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30178746
Record name 1,3,5-Triazin-2-amine, 4,6-dichloro-N,N-dimethyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30178746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-dichloro-N,N-dimethyl-1,3,5-triazin-2-amine

CAS RN

2401-64-1
Record name 2,4-Dichloro-6-(dimethylamino)-1,3,5-triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2401-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5-Triazin-2-amine, 4,6-dichloro-N,N-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002401641
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Triazin-2-amine, 4,6-dichloro-N,N-dimethyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30178746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-DICHLORO-N,N-DIMETHYL-1,3,5-TRIAZINE-2-AMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RVI31V7VBG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A suspension of cyanuric chloride (27.6 g.) in anhydrous ether (600 ml.) was kept at -30° C. and treated with dimethylamine (13.5 g.). Following the addition the mixture was allowed to warm to 0° C. and poured on to ice. The ether layer was separated, dried, kand evaporated and the residue crystallised from light petroleum to give the product (26.0 g.) having a melting point of 123°-124° C.
Quantity
27.6 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Cyanuric chloride (11.0 g, 59.6 mmol) was dissolved in ethylene glycol dimethyl ether (100 ml), cooled to -5° C. and gradually added dropwise with 50% aqueous dimethylamine solution (10.8 ml, 120 mmol). This reaction mixture was stirred at the same temperature for 2 hours and then stirred at room temperature overnight. The reaction mixture was evaporated under reduced pressure. The residue obtained was added with dichloromethane and water, and then was shaken for mixing. The organic layer was separated, washed with water and dried over anhydrous magnesium sulfate. The solvent was removed to obtain 11.0 g (yield: 95.4%) of 2,4-dichloro-6-dimethylamino-1,3,5-triazine as colorless crystals having melting point of 122.5° C.-123° C.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10.8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4,6-dichloro-N,N-dimethyl-1,3,5-triazin-2-amine
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4,6-dichloro-N,N-dimethyl-1,3,5-triazin-2-amine
Reactant of Route 3
4,6-dichloro-N,N-dimethyl-1,3,5-triazin-2-amine
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
4,6-dichloro-N,N-dimethyl-1,3,5-triazin-2-amine

Citations

For This Compound
2
Citations
N Adhikari, AAK Choudhury, A Shakya… - … of Biochemical and …, 2023 - Wiley Online Library
In the present work, a library of 120 compounds was prepared using various aliphatic and aromatic amines. Finally, 10 compounds were selected through in silico screening carrying 4‐…
Number of citations: 1 onlinelibrary.wiley.com
A Faghani - 2020 - refubium.fu-berlin.de
Carbon materials have shown a great potential in the academic field and have been employed for plenty of applications. Graphene, a natural two dimensional polymer, and carbon …
Number of citations: 2 refubium.fu-berlin.de

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